molecular formula C15H18N2O2 B7568561 N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide

N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide

Cat. No. B7568561
M. Wt: 258.32 g/mol
InChI Key: FIASZMYVLVXSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide, commonly known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that plays a crucial role in various physiological functions. It was first isolated from ovine hypothalamic extracts in 1989 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

PACAP exerts its effects through binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. The binding of PACAP to these receptors leads to the activation of various signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase pathways. These pathways ultimately lead to the modulation of various cellular functions, including gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
PACAP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, hormone secretion, and immune responses. In the nervous system, PACAP can promote neuronal survival and regeneration, enhance synaptic plasticity, and modulate pain perception. In the endocrine system, PACAP can stimulate the release of various hormones, including growth hormone, prolactin, and insulin. In the immune system, PACAP can modulate immune responses and act as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

PACAP has several advantages for lab experiments, including its high purity and stability, well-characterized receptor binding properties, and well-established signaling pathways. However, there are also limitations associated with its use, including its high cost and the need for specialized equipment and expertise to synthesize and study its effects.

Future Directions

There are several future directions for research on PACAP, including the development of novel therapeutic applications, the identification of new receptor subtypes, and the investigation of its role in various disease states. In particular, there is growing interest in the potential use of PACAP as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further investigation into the molecular mechanisms underlying the effects of PACAP on various cellular functions.

Synthesis Methods

PACAP can be synthesized using solid-phase peptide synthesis or recombinant DNA technology. The former involves the sequential addition of amino acids to a resin-bound peptide chain, while the latter involves the expression of the peptide using genetically modified cells. Both methods have been used to produce PACAP with high purity and yield.

Scientific Research Applications

PACAP has been studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, PACAP has been shown to have neuroprotective effects and can promote neuronal survival and regeneration. In endocrinology, PACAP can stimulate the release of various hormones, including growth hormone, prolactin, and insulin. In immunology, PACAP has been shown to modulate immune responses and can act as an anti-inflammatory agent.

properties

IUPAC Name

N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c16-9-11-5-3-6-12(11)17-15(18)14-8-10-4-1-2-7-13(10)19-14/h1-2,4,7-8,11-12H,3,5-6,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIASZMYVLVXSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)C2=CC3=CC=CC=C3O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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